molecular formula C10H16N2O3 B13230997 Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate

Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate

Cat. No.: B13230997
M. Wt: 212.25 g/mol
InChI Key: AHWKPWVWHPKGAO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate is a heterocyclic compound that contains an oxazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and ester functional groups makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of this compound with suitable reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the amino group[][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may yield alcohols[4][4].

Scientific Research Applications

Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate
  • Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-amino-4-tert-butyl-1,3-oxazole-4-carboxylate

Uniqueness

Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate is unique due to the presence of both amino and ester functional groups on the oxazole ring. This combination allows for a wide range of chemical modifications and applications in various fields of research .

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-5-14-8(13)6-7(10(2,3)4)12-9(11)15-6/h5H2,1-4H3,(H2,11,12)

InChI Key

AHWKPWVWHPKGAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)N)C(C)(C)C

Origin of Product

United States

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